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Compound of Interest

(6-Bromobenzo[d][1,3]dioxol-5-
Compound Name:
yl)methanamine
CAS No.: 67496-29-1
Cat. No.: B2609452
\ J

Brominated benzodioxole amines represent a class of organic compounds anchored by the
1,3-benzodioxole heterocyclic system. This core structure, where a benzene ring is fused to a
five-membered ring containing a methylenedioxy bridge (-O-CH2-0-), is a key pharmacophore
found in numerous biologically active molecules. The introduction of an amine functional group
and one or more bromine atoms onto this scaffold gives rise to compounds with significant
applications in medicinal chemistry and drug development. They often serve as crucial
intermediates in the synthesis of complex pharmaceutical agents, where their specific physical
properties dictate reaction conditions, purification strategies, and ultimately, the bioavailability
of the final product.[1]

This guide provides a comprehensive exploration of the key physical properties of brominated
benzodioxole amines. We will delve into the structural factors that govern these characteristics,
present detailed protocols for their experimental determination, and discuss the implications of
these properties for researchers, scientists, and drug development professionals. The focus is
not merely on the data itself, but on the underlying chemical principles and the causality behind
the experimental methodologies.

The Interplay of Structure and Physical Properties

The physical characteristics of any given brominated benzodioxole amine are not arbitrary; they
are a direct consequence of its molecular architecture. The interplay between the benzodioxole
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core, the basic amine group, and the electronegative bromine substituent dictates melting and
boiling points, solubility, and spectroscopic signatures.

e The Benzodioxole Core: The rigid, aromatic 1,3-benzodioxole system contributes to a
relatively high melting point compared to analogous non-cyclic structures due to efficient
crystal lattice packing.[2] Its overall planarity influences intermolecular interactions.

e The Amine Functional Group: The nature of the amine group (primary, secondary, or tertiary)
is a primary determinant of a molecule's polarity and its capacity for hydrogen bonding.[3]

o Primary (-NHz2) and Secondary (-NHR) Amines: These groups can both donate and accept
hydrogen bonds, leading to strong intermolecular associations. This results in significantly
higher boiling points compared to tertiary amines of similar molecular weight, which can
only accept hydrogen bonds.[3] This hydrogen bonding capability also enhances solubility
in protic solvents like water.

o Tertiary (-NR2) Amines: Lacking an N-H bond, these amines cannot act as hydrogen bond
donors, resulting in weaker intermolecular forces and lower boiling points.[3] The basicity
of the amine's lone pair of electrons allows for salt formation in acidic solutions, a critical
property for manipulating solubility.

e Bromine Substitution: The incorporation of bromine has several profound effects:

o Increased Molecular Weight and van der Waals Forces: Bromine is a heavy atom, and its
addition significantly increases the molecular mass and surface area of the molecule. This
enhances intermolecular van der Waals forces, generally leading to an increase in both
melting and boiling points.[1]

o Polarity and Dipole Moment: The high electronegativity of bromine induces a dipole
moment, affecting the overall polarity of the molecule and influencing its solubility profile.

o Lipophilicity: The addition of a halogen atom typically increases the lipophilicity (affinity for
non-polar environments) of a molecule, which is often quantified by the partition
coefficient, LogP.[4] This property is crucial for predicting a drug's ability to cross biological
membranes.
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Quantitative Data on Related Benzodioxole
Derivatives

To contextualize the impact of functional group substitution, the following table summarizes key
physical and computed properties of 1,3-benzodioxole and two of its substituted derivatives.
The introduction of nitro and bromo groups significantly elevates the melting point, boiling point,
and density.[1]

. 5-Nitro-1,3- 5-Bromo-6-nitro-

Property 1,3-Benzodioxole . .
benzodioxole 1,3-benzodioxole
Molecular Formula C7He02 C7HsNOa4 C7H4BrNOa4
Molecular Weight (
122.12 167.12 246.02

g/mol )
Melting Point (°C) -18 146-148 89
Boiling Point (°C) 172-173 278 (predicted) 292 (at 760 mmHg)
Density (g/cm?3) 1.064 1.558 (predicted) 1.912
LogP (calculated) 1.6 1.4 2.3

Data sourced from BenchChem.[1]

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental to chemical characterization,
purity assessment, and process development. The protocols described below are designed to
be robust and self-validating.

Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from a solid to a
liquid. For a pure crystalline substance, this range is typically narrow (0.5-1°C). Impurities tend
to depress and broaden the melting range, making this a crucial first indicator of sample purity.

[5]16]
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o Sample Preparation: Place a small amount (approx. 0.01 g) of the dry, crystalline brominated
benzodioxole amine onto a clean, dry watch glass.[5]

o Capillary Loading: Gently press the open end of a capillary tube into the sample pile, forcing
a small amount of the solid into the tube. Tap the closed end of the tube on a hard surface to
pack the solid down to a height of 2-3 mm.[5]

o Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point
apparatus.

o Heating: Begin heating the block. For an unknown compound, a rapid heating rate can be
used to find an approximate melting point.

o Accurate Measurement: Allow the apparatus to cool, then repeat the measurement with a
fresh sample, using a much slower heating rate (1-2°C per minute) as the temperature
approaches the approximate melting point.[7]

o Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the last crystal melts (T2). The melting point is reported as the range Tz
- T2.[7]

The slow heating rate near the melting point is critical to ensure that the sample and the
thermometer are in thermal equilibrium, providing an accurate reading. Repeating the
measurement validates the initial finding and ensures reproducibility. A sharp, narrow melting
range is a strong indicator of a pure compound.
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Workflow for Melting Point Determination.
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Boiling Point Determination

For liquid amines, the boiling point is the temperature at which the vapor pressure of the liquid
equals the atmospheric pressure.[6] It is a characteristic property that is highly sensitive to
changes in pressure. Simple distillation is a reliable method for its determination.[6]

o Apparatus Assembly: Assemble a simple distillation apparatus in a fume hood, consisting of
a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving
flask.[6]

o Sample Charging: Place approximately 10 mL of the liquid brominated benzodioxole amine
into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

o Thermometer Placement: Position the thermometer so that the top of the bulb is level with
the bottom of the side-arm leading to the condenser. This ensures the temperature of the
vapor distilling into the condenser is accurately measured.

» Heating and Distillation: Begin heating the flask gently. As the liquid boils, vapor will rise, and
the temperature on the thermometer will increase sharply as the vapor envelops the bulb.[6]

» Data Recording: Record the stable temperature at which the liquid is actively condensing
and dripping into the receiving flask. This stable temperature is the boiling point. Record the
atmospheric pressure at the time of measurement.

o Safety: Never distill to dryness.[6]

The precise placement of the thermometer is paramount; if it is too high, the temperature
recorded will be erroneously low, and if too low, it will not measure the true vapor temperature.
A stable temperature plateau during distillation indicates that a pure substance is boiling.
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Solubility Assessment

Solubility provides critical insights into the polarity and functional groups of a molecule. The
principle of "like dissolves like" is the guiding factor. The basicity of the amine group allows for
strategic manipulation of water solubility.

o Sample Preparation: In a series of small test tubes, place approximately 20-30 mg of the
solid compound or 2-3 drops of the liquid compound.[8]

o Solvent Addition: To each tube, add ~0.5 mL of a different solvent. A standard panel should
include:

o Water (H20): To test for polarity and hydrogen bonding capability.

o 5% Aqueous HCI: To test for basic functional groups (amines will dissolve by forming a
soluble ammonium salt).[8]

o 5% Aqueous NaOH: To test for acidic functional groups.
o Diethyl Ether (Et20) or Hexane: To test for solubility in a non-polar organic solvent.[8]

o Observation: Agitate each tube and observe whether the compound dissolves completely.
Note whether the substance is soluble, partially soluble, or insoluble.[8]

e Interpretation:
o Solubility in water suggests a polar molecule.
o Insolubility in water but solubility in 5% HCI is a classic positive test for an amine.

o Solubility in diethyl ether or hexane indicates a largely non-polar or lipophilic character.
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Decision tree for qualitative solubility analysis.

Spectroscopic Characterization

Spectroscopy is indispensable for confirming the molecular structure of synthesized
compounds.

¢ Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a
molecule.

o N-H Stretch: Primary amines exhibit two characteristic sharp bands around 3350 and 3450
cm~1, Secondary amines show a single sharp band around 3350 cm~1. Tertiary amines
lack an N-H bond and thus show no absorption in this region.[9][10]

o Aromatic C-H Stretch: Appears above 3000 cm—1.
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o C-O Stretch: The ether linkages of the benzodioxole ring typically show strong absorptions
in the 1250-1000 cm~1 region.

o C-Br Stretch: This bond gives rise to absorptions in the fingerprint region, typically
between 600-500 cm~1.

'H Nuclear Magnetic Resonance (*H NMR) Spectroscopy: *H NMR provides detailed
information about the electronic environment of hydrogen atoms.

o Aromatic Protons: The protons on the benzene ring typically appear in the d 6.5-8.0 ppm
range. The position and splitting patterns are influenced by the electron-donating/-
withdrawing effects of the substituents.

o Methylene Bridge (-O-CH2-O-): These two protons typically appear as a sharp singlet
around 0 5.9-6.1 ppm.[11]

o Amine Protons (-NH or -NH2): These signals can be broad and appear over a wide
chemical shift range. They can be confirmed by adding a drop of D20 to the NMR tube,
which causes the N-H signal to disappear due to proton exchange.[9][10]

o Alkyl Protons: Protons on carbons adjacent to the nitrogen atom (e.g., -CH2-N) are
deshielded and typically appear in the § 2.2-2.9 ppm range.[9]

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of a
molecule.

o Molecular lon Peak (M*): The presence of a single nitrogen atom means that according to
the Nitrogen Rule, the molecule will have an odd nominal molecular weight.[12]

o Bromine Isotopic Pattern: Bromine has two major isotopes, 7°Br and 8Br, in nearly a 1:1
ratio. This results in a characteristic M* and M+2 peak pattern of roughly equal intensity,
which is a definitive indicator for the presence of a single bromine atom.

o Fragmentation: A common fragmentation pathway for amines is a-cleavage, where the
bond between the carbon alpha and beta to the nitrogen atom breaks, forming a stable
iminium cation.[12]
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Conclusion

The physical properties of brominated benzodioxole amines are a direct and predictable
outcome of their distinct molecular features. A thorough understanding and precise
experimental determination of these properties—melting point, boiling point, solubility, and
spectroscopic signatures—are not merely academic exercises. They are essential, practical
requirements for the successful synthesis, purification, characterization, and application of

these valuable compounds in the fields of chemical research and pharmaceutical development.

The protocols and principles outlined in this guide serve as a foundational framework for
scientists to approach this important class of molecules with confidence and scientific rigor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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